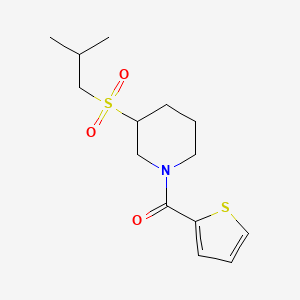

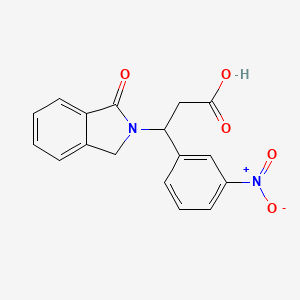

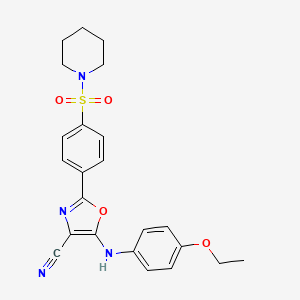

3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a piperidine derivative that has been synthesized using specific methods and has shown promising results in various studies.

Scientific Research Applications

Thrombin Inhibition

- Research Focus : Studies have investigated the inhibition of thrombin, an enzyme in blood that aids clotting, using derivatives similar to "3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine".

- Key Finding : One study found that the inhibitory potency of certain stereoisomers on thrombin varied significantly based on their stereo-configuration, highlighting the importance of molecular structure in enzyme inhibition (Okamoto et al., 1981).

Synthesis and Characterization

- Research Focus : The synthesis and characterization of compounds related to "3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine" have been extensively researched.

- Key Finding : One study involved the synthesis of substituted thiophenes and their potential application in various chemical processes (Sedlák et al., 2008).

Pharmacological Applications

- Research Focus : The pharmacological properties of similar piperidine derivatives have been studied, particularly their interaction with opioid receptors.

- Key Finding : Research has demonstrated the potential of certain piperidine derivatives as antagonists for specific opioid receptors, which could have implications for treating addiction and depression (Grimwood et al., 2011).

Chemical Synthesis Techniques

- Research Focus : Innovative techniques in the synthesis of piperidine derivatives and related compounds have been explored.

- Key Finding : A study showcased a potent combination of reagents for converting thioglycosides to glycosyl triflates, a crucial step in chemical synthesis (Crich & Smith, 2001).

Corrosion Inhibition

- Research Focus : Piperidine derivatives have been studied for their role in corrosion inhibition, particularly on iron surfaces.

- Key Finding : Quantum chemical and molecular dynamic simulation studies have been conducted to predict the efficiency of certain piperidine derivatives in inhibiting corrosion (Kaya et al., 2016).

Anti-inflammatory and Immunological Applications

- Research Focus : The potential use of piperidine derivatives in suppressing immune responses and inflammation has been a subject of study.

- Key Finding : A novel piperidine compound was identified for its ability to inhibit macrophage activation and suppress graft rejection, indicating potential applications in anti-inflammatory treatments (Takeiri et al., 2011).

properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S2/c1-11(2)10-20(17,18)12-5-3-7-15(9-12)14(16)13-6-4-8-19-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQGOFSTTCKZPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2559844.png)

![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)

![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)

![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)

![2,6-dichloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-3-sulfonamide](/img/structure/B2559866.png)